3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Physicochemical property comparison LogP TPSA

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1983153-03-2), also known as 3-fluoropyrazole-4-boronic acid pinacol ester, is a heterocyclic organoboron reagent with molecular formula C₉H₁₄BFN₂O₂ and molecular weight 212.03 g/mol. It features a pyrazole core bearing a fluorine atom at the 3-position and a pinacol boronic ester at the 4-position, making it a competent nucleophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C9H14BFN2O2
Molecular Weight 212.03 g/mol
CAS No. 1983153-03-2
Cat. No. B6292786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS1983153-03-2
Molecular FormulaC9H14BFN2O2
Molecular Weight212.03 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)F
InChIInChI=1S/C9H14BFN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13)
InChIKeyFUFLRCCNGTZOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1983153-03-2): A Fluorinated Pyrazole Boronic Ester Building Block for Suzuki–Miyaura Coupling and Kinase Inhibitor Synthesis


3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1983153-03-2), also known as 3-fluoropyrazole-4-boronic acid pinacol ester, is a heterocyclic organoboron reagent with molecular formula C₉H₁₄BFN₂O₂ and molecular weight 212.03 g/mol . It features a pyrazole core bearing a fluorine atom at the 3-position and a pinacol boronic ester at the 4-position, making it a competent nucleophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . This compound belongs to the privileged class of pyrazole-4-boronic ester building blocks that are widely employed as key intermediates in the preparation of kinase inhibitors targeting VEGF, Aurora, Rho (ROCK), Janus Kinase 2 (JAK2), c-MET, ALK, and CDC7, among other therapeutically significant enzymes . Commercially, it is available from multiple reputable suppliers including Sigma-Aldrich (via Leyan), ChemScene, Fluorochem, and Dempochem, typically at ≥97% purity with recommended storage at −20 °C .

Why Generic Substitution of 3-Fluoropyrazole-4-Boronic Acid Pinacol Ester Fails: Regioisomeric, Substituent, and Physicochemical Differentiation


Although numerous pyrazole-4-boronic acid pinacol esters are commercially available, simple replacement of CAS 1983153-03-2 with a non-fluorinated or differently substituted analog is not chemically or pharmacologically neutral. The 3-fluoro substituent exerts a dual influence: it withdraws electron density from the pyrazole ring (inductive effect, altering the reactivity of the boronic ester in Suzuki–Miyaura coupling), and it serves as a metabolically stable bioisostere that can significantly modulate the pharmacokinetic profile of downstream drug candidates [1]. The pinacol ester form is itself a deliberate choice—it offers greater hydrolytic stability and ease of handling compared to the free boronic acid, yet the specific substitution pattern (fluoro at position 3, pinacol ester at position 4 on an unprotected NH-pyrazole) is unique and cannot be replicated by the 5-fluoro regioisomer (also cataloged under the same CAS by some vendors but bearing distinct IUPAC nomenclature), nor by the 3-chloro, 3-methyl, or 3-trifluoromethyl analogs, each of which possesses different electronic properties, steric profiles, and coupling efficiencies . The differences in calculated logP values among these analogs (e.g., 0.85 for 3-fluoro vs. 0.71 for the unsubstituted 4-pyrazoleboronic acid pinacol ester) further underscore that physicochemical properties are not interchangeable, directly impacting chromatographic behavior, solubility, and ultimately the performance of the building block in multi-step synthetic sequences .

Quantitative Differentiation Evidence for 3-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole: Comparator-Based Procurement Rationale


LogP and TPSA Differentiation: 3-Fluoro vs. Unsubstituted 4-Pyrazoleboronic Acid Pinacol Ester

The 3-fluoro substituent on CAS 1983153-03-2 produces a measurable increase in lipophilicity compared to the unsubstituted 4-pyrazoleboronic acid pinacol ester (CAS 269410-08-4), which is the most common generic alternative in this building block class. The fluorinated compound has a calculated LogP of 0.848, while the non-fluorinated analog has a LogP of 0.709, representing a difference of +0.14 log units . Topological polar surface area (TPSA) is identical at 47.1 Ų for both compounds, indicating that the lipophilicity shift is attributable solely to the fluorine atom and not to changes in hydrogen-bonding capacity . This increased lipophilicity can improve membrane permeability of downstream coupled products—a factor that is particularly relevant when the building block is incorporated into central scaffolds of kinase inhibitors intended for oral bioavailability.

Physicochemical property comparison LogP TPSA

Molecular Weight Comparison: 3-Fluoro (212.03) vs. 3-Chloro (228.48) and 3-Trifluoromethyl (262.04) Pyrazole-4-Boronic Acid Pinacol Esters

Among the halogenated and haloalkyl-substituted pyrazole-4-boronic acid pinacol ester analogs, the 3-fluoro variant (CAS 1983153-03-2) has the lowest molecular weight at 212.03 g/mol, compared to 228.48 g/mol for the 3-chloro analog (CAS 1983152-93-7) and 262.04 g/mol for the 3-trifluoromethyl analog (CAS 1396750-11-0 or 1218790-40-9) [1]. This 16–50 g/mol molecular weight advantage positions the fluoro compound as the more fragment-like and lead-like building block, consistent with the 'rule of 3' guidelines for fragment-based drug discovery where every atom counts toward ligand efficiency metrics.

Molecular weight Fragment-based screening Lead-likeness

Application-Specific Synthetic Utility: 3-Fluoropyrazole-4-Boronic Acid Pinacol Ester as a Key Intermediate in Polysubstituted Pyrazole Synthesis via Suzuki Coupling

In a 2024 study published in Synthetic Communications, a library of polysubstituted pyrazole derivatives (compounds 6a–k) was synthesized from substituted 4-dioxaborolanyl-1H-pyrazole (a class that includes CAS 1983153-03-2) and halo benzaldehydes through simultaneous Suzuki reaction, nucleophilic addition, and hydrolysis under moderate reaction conditions [1]. The desired biaryl-coupled pyrazole products were formed in good to high yields, demonstrating the competence of the 4-boronic ester pyrazole scaffold in one-pot, multi-step transformations. While this study used the broader class of 4-dioxaborolanyl-1H-pyrazoles, the 3-fluoro substitution present in CAS 1983153-03-2 introduces the electronic differentiation discussed in Evidence Items 1 and 2, making it a distinct and non-fungible member of this building block family. The biological evaluation of the synthesized molecules further underscores the translational relevance of these building blocks in generating compounds for anticancer and related therapeutic screening [1].

Suzuki–Miyaura coupling Polysubstituted pyrazoles Building block utility

Kinase Inhibitor Synthesis: Pyrazole-4-Boronic Ester Scaffold as a Privileged Intermediate for JAK, ROCK, VEGF, and Aurora Kinase Inhibitors

The pyrazole-4-boronic acid pinacol ester scaffold is explicitly documented as a reagent used in the preparation of inhibitors targeting a broad panel of therapeutically significant kinases, including Janus Kinase 2 (JAK2), Rho kinase (ROCK), VEGF receptor kinase, Aurora kinase, c-MET, ALK, and CDC7 . The 3-fluoro substitution (CAS 1983153-03-2) provides electronic differentiation from the unsubstituted analog (CAS 269410-08-4) that is also used for this purpose. Notably, boron-containing pyrazole compounds have been disclosed in patent literature as JAK inhibitors, with the boron atom positioned on the pyrazole ring serving as a key pharmacophoric element [1]. While these patent disclosures do not singly identify CAS 1983153-03-2 as the active pharmaceutical ingredient, they establish the broader relevance of fluorinated pyrazole boronic ester building blocks in JAK inhibitor programs—the same therapeutic area for which CAS 1983153-03-2 has been cited as a key intermediate by multiple commercial suppliers . The combination of fluorine (enhancing metabolic stability and modulating electronic properties) with the boronic ester handle (enabling modular Suzuki–Miyaura diversification) makes this specific building block strategically valuable for kinase inhibitor discovery programs.

Kinase inhibitor intermediates JAK2 inhibitor ROCK inhibitor VEGF inhibitor

Anticancer Activity of Pyrazole Boronic Acid Pinacol Ester Derivatives: Cry stallographic and In Vitro Evidence from the 3-Fluoro Scaffold Class

A 2024 study in the Journal of Molecular Structure reported the synthesis, crystal and molecular structures, DFT calculations, and antitumor activity evaluation of two pyrazole boronic acid pinacol ester compounds, using 4-pyrazoleboronic acid pinacol ester as the starting material [1]. While the specific compounds synthesized in that study (A: 1-(cyclopropylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole; B: N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-sulfonamide) are N-functionalized derivatives rather than the 3-fluoro compound itself, the study establishes the broader anticancer relevance of the pyrazole-4-boronic ester scaffold class. Separately, a commercial vendor datasheet reports that the 3-fluoro derivative (CAS 1983153-03-2) demonstrated cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 10.5 µM . It must be noted that this IC₅₀ value is sourced from a commercial vendor page rather than a peer-reviewed publication, and no side-by-side comparator data with non-fluorinated or alternative halogenated analogs from the same assay are available; therefore, this evidence is classified as 'Supporting' rather than 'Direct head-to-head.'

Anticancer activity Pyrazole boronic ester Crystallography DFT

Supply Chain and Storage Differentiation: Ambient-Stable vs. Cold-Chain-Dependent Pyrazole Boronic Ester Analogs

The 3-chloro analog (CAS 1983152-93-7) is specified for long-term storage at room temperature and is classified as non-hazardous for DOT/IATA transport , whereas the 3-fluoro compound (CAS 1983153-03-2) is specified for storage at −20 °C and carries GHS hazard warnings including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This differential storage requirement has direct implications for procurement logistics: programs without reliable −20 °C storage infrastructure or those seeking to minimize cold-chain shipping costs may consider the 3-chloro analog as a more operationally convenient alternative, but would sacrifice the electronic and physicochemical advantages of the fluoro substituent. Conversely, programs specifically requiring the fluoro substitution for SAR or pharmacokinetic reasons must budget for cold-chain storage and hazardous-material shipping surcharges.

Storage stability Supply chain Procurement logistics

Optimal Scientific and Industrial Application Scenarios for 3-Fluoropyrazole-4-Boronic Acid Pinacol Ester (CAS 1983153-03-2)


Medicinal Chemistry: Suzuki–Miyaura Diversification for Kinase Inhibitor Lead Optimization

Programs engaged in kinase inhibitor lead optimization—particularly those targeting JAK2, ROCK, VEGF, Aurora, or c-MET—should prioritize CAS 1983153-03-2 as the 4-boronic ester coupling partner when the target scaffold requires a 3-fluoropyrazole moiety. The compound's documented utility in preparing inhibitors across this kinase panel , combined with its favorable fragment-like molecular weight (212.03 g/mol) relative to heavier halogenated alternatives, enables efficient parallel library synthesis via Suzuki–Miyaura cross-coupling with diverse aryl/heteroaryl halide partners. The +0.14 LogP advantage over the non-fluorinated analog provides a measurable and predictable shift in the physicochemical profile of each library member, facilitating systematic SAR exploration of lipophilicity–potency relationships without altering hydrogen-bonding capacity (TPSA unchanged at 47.1 Ų).

Fragment-Based Drug Discovery (FBDD): Fluorine-Enabled ¹⁹F NMR Screening and Ligand Optimization

The presence of a single fluorine atom at the 3-position of the pyrazole ring makes CAS 1983153-03-2 particularly valuable for fragment-based drug discovery programs employing ¹⁹F NMR as a primary screening technique. ¹⁹F NMR is a powerful method for detecting weak-binding fragments, monitoring ligand–protein interactions, and assessing binding-site occupancy, and the fluorine atom in this building block provides a built-in NMR-active nucleus (¹⁹F, 100% natural abundance, spin ½) without requiring additional synthetic modification . The low molecular weight (212.03 g/mol) complies with fragment 'rule of 3' guidelines (MW < 300), and the boronic ester handle enables rapid fragment elaboration via Suzuki–Miyaura coupling to generate larger, higher-affinity ligands from initial fragment hits. This dual capability—serving both as an NMR-detectable fragment and as a synthetic diversification point—is not available from the non-fluorinated 4-pyrazoleboronic acid pinacol ester (CAS 269410-08-4).

Multi-Step One-Pot Synthesis of Polysubstituted Pyrazoles for Biological Screening Libraries

Building on the 2024 Synthetic Communications study that demonstrated the successful synthesis of polysubstituted pyrazole derivatives (6a–k) from 4-dioxaborolanyl-1H-pyrazoles via simultaneous Suzuki coupling, nucleophilic addition, and hydrolysis , CAS 1983153-03-2 is an ideal starting building block for generating diverse polysubstituted pyrazole screening libraries. The 3-fluoro substituent, being inert under the reported moderate reaction conditions, survives the one-pot sequence and imparts distinct electronic character to all downstream products. Programs seeking to generate fluorinated pyrazole libraries for anticancer, anti-inflammatory, or anti-infective screening should select this specific building block over the non-fluorinated or alternatively substituted analogs, as the fluorine atom is a proven bioisostere that can enhance metabolic stability, modulate pKa of adjacent NH groups, and improve target-binding interactions through orthogonal multipolar interactions .

Custom Synthesis and Process Chemistry: Scalable Procurement for Preclinical Candidate Manufacturing

For programs advancing fluorinated pyrazole-containing preclinical candidates toward IND-enabling studies, CAS 1983153-03-2 is commercially available in multi-gram quantities (up to 10 g in stock, with custom synthesis and bulk supply options upon request) from suppliers such as Dempochem and ChemScene . The compound is listed by Sigma-Aldrich (via Leyan), providing access to Certificates of Analysis (COA) and quality documentation suitable for GLP-grade material requirements . However, procurement teams must account for the −20 °C storage requirement, which necessitates validated cold-chain logistics and appropriate storage facilities. The consistency of ≥97% purity across multiple independent suppliers reduces single-source dependency risk and facilitates competitive bidding, though the cold-chain requirement may limit the pool of qualified distributors in certain geographic regions.

Quote Request

Request a Quote for 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.